REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:20]([CH2:23][C:24]1[CH:29]=[CH:28][C:27]([F:30])=[CH:26][C:25]=1[I:31])=[N+]=[N-].O>CN(C=O)C>[F:30][C:27]1[CH:28]=[CH:29][C:24]([CH2:23][NH2:20])=[C:25]([I:31])[CH:26]=1
|
Name
|
|
Quantity
|
13.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
9.31 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])CC1=C(C=C(C=C1)F)I
|
Name
|
|
Quantity
|
3.03 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
|
Setpoint
|
55 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
CONCENTRATION
|
Details
|
the solution was concentrated to about 10 mL in vacuo
|
Type
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CUSTOM
|
Details
|
The residue was purified in two runs by preparative HPLC (Gilson semi preparative HPLC system
|
Type
|
WASH
|
Details
|
eluting with 95-5% water (0.025% TFA)/acetonitrile (0.025% TFA) at 45 mL/min)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(C=C1)CN)I
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |